5'-Adenylic acid, 2-amino-

Übersicht

Beschreibung

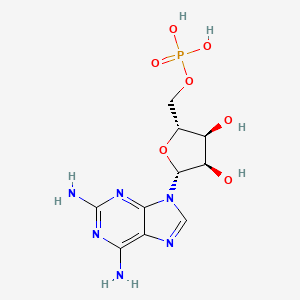

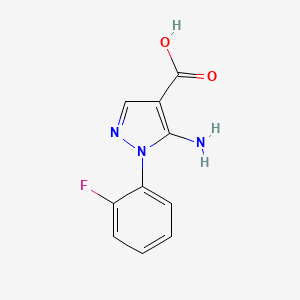

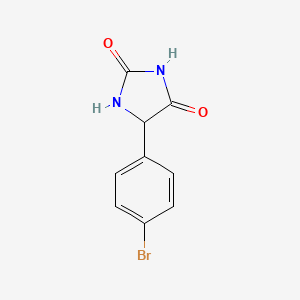

5’-Adenylic acid, 2-amino- is a nucleotide derivative that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine, with an additional amino group attached to the adenine ring. This compound is an ester of phosphoric acid and the nucleoside adenosine, and it is involved in cellular energy transfer and signal transduction.

Wissenschaftliche Forschungsanwendungen

5’-Adenylic acid, 2-amino- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleic acids.

Biology: Plays a role in cellular energy transfer and signal transduction pathways.

Medicine: Investigated for its potential in treating metabolic disorders and as a component in antiviral therapies.

Wirkmechanismus

Target of Action

5’-Adenylic acid, 2-amino-, also known as Adenosine Monophosphate (AMP), is a nucleotide that plays a crucial role in many cellular metabolic processes . Its primary targets include various enzymes such as myophosphorylase-b, which it allosterically activates .

Mode of Action

AMP interacts with its targets, primarily enzymes, to bring about changes in cellular metabolic processes . It is interconverted to Adenosine Triphosphate (ATP) and Adenosine Diphosphate (ADP), thereby playing a vital role in energy transfer within cells .

Pharmacokinetics

The pharmacokinetics of AMP involve its conversion into other nucleotides. AMP can be converted into inosine monophosphate by the enzyme myoadenylate deaminase, freeing an ammonia group . .

Result of Action

The action of AMP results in several molecular and cellular effects. It plays a significant role in energy transfer within cells, aids in the synthesis of RNA, and activates various enzymes . Nucleotides such as AMP affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and the improvement of delayed cutaneous hypersensitivity .

Action Environment

The action, efficacy, and stability of AMP can be influenced by various environmental factors. For instance, the presence of other enzymes and substrates can affect the rate at which AMP is converted into other nucleotides . .

Safety and Hazards

Zukünftige Richtungen

Adenosine monophosphate (AMP) plays an important role in many cellular metabolic processes, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as allosterically activating enzymes such as myophosphorylase-b . AMP is also a component in the synthesis of RNA . AMP is present in all known forms of life .

Biochemische Analyse

Biochemical Properties

5’-Adenylic acid, 2-amino- is involved in numerous biochemical reactions. It is interconverted to adenosine triphosphate and adenosine diphosphate, which are essential for cellular energy transfer . This compound allosterically activates enzymes such as myophosphorylase-b, which is crucial for glycogen metabolism . Additionally, 5’-Adenylic acid, 2-amino- is a component in the synthesis of ribonucleic acid, playing a vital role in genetic information transfer .

Cellular Effects

5’-Adenylic acid, 2-amino- influences various cellular processes. It is involved in cellular metabolic processes, including energy transfer and storage . This compound affects cell signaling pathways by acting as a secondary messenger in signal transduction . It also modulates gene expression and cellular metabolism by influencing the activity of enzymes and other proteins .

Molecular Mechanism

At the molecular level, 5’-Adenylic acid, 2-amino- exerts its effects through several mechanisms. It binds to specific enzymes and proteins, activating or inhibiting their functions . For example, it activates myophosphorylase-b, which is involved in glycogen breakdown . Additionally, it can be converted into inosine monophosphate by the enzyme myoadenylate deaminase, which frees an ammonia group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Adenylic acid, 2-amino- can change over time. This compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that it can influence cellular function over extended periods, affecting processes such as energy metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 5’-Adenylic acid, 2-amino- vary with different dosages in animal models. At low doses, it can enhance cellular energy metabolism and improve immune function . At high doses, it may cause toxic effects, including disruptions in cellular metabolism and adverse immune responses . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

5’-Adenylic acid, 2-amino- is involved in several metabolic pathways. It can be produced from adenosine diphosphate by the myokinase reaction when the adenosine triphosphate reservoir in the cell is low . It can also be formed by the hydrolysis of adenosine triphosphate into 5’-Adenylic acid, 2-amino- and pyrophosphate . Additionally, it can be converted into inosine monophosphate by the enzyme myoadenylate deaminase .

Transport and Distribution

Within cells and tissues, 5’-Adenylic acid, 2-amino- is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

5’-Adenylic acid, 2-amino- is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by its localization, as it interacts with different enzymes and proteins in these compartments . Targeting signals and post-translational modifications can direct it to specific organelles, influencing its role in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Adenylic acid, 2-amino- typically involves the condensation of 2-aminoadenosine with phosphoric acid derivatives. One common method includes the use of triethyl phosphate and trichlorophosphate at low temperatures (0°C) for about 1.5 hours . This reaction yields the desired nucleotide with a moderate yield.

Industrial Production Methods: Industrial production of 5’-Adenylic acid, 2-amino- often employs enzymatic methods due to their specificity and efficiency. Enzymes such as adenylate kinase can catalyze the phosphorylation of 2-aminoadenosine to produce the nucleotide. This method is preferred for large-scale production due to its high yield and environmentally friendly nature.

Analyse Chemischer Reaktionen

Types of Reactions: 5’-Adenylic acid, 2-amino- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of inosine monophosphate.

Reduction: Rarely occurs due to the stability of the nucleotide.

Substitution: Commonly involves the replacement of the amino group with other functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under mild conditions.

Substitution: Often uses reagents like nitrous acid for deamination reactions.

Major Products:

Oxidation: Inosine monophosphate.

Substitution: Various substituted nucleotides depending on the reagent used.

Vergleich Mit ähnlichen Verbindungen

Adenosine monophosphate (AMP): Similar structure but lacks the additional amino group.

Inosine monophosphate (IMP): Formed by the deamination of AMP.

Guanosine monophosphate (GMP): Contains guanine instead of adenine.

Uniqueness: 5’-Adenylic acid, 2-amino- is unique due to the presence of the amino group, which imparts distinct chemical properties and biological functions. This modification allows it to participate in specific biochemical pathways that are not accessible to its unmodified counterparts .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6O7P/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,19,20,21)(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJMOJABMFAPCE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N6O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388441 | |

| Record name | 5'-Adenylic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7561-54-8 | |

| Record name | 2-Amino-5′-adenylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7561-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5'-adenylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Adenylic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)